Aluminium acetoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

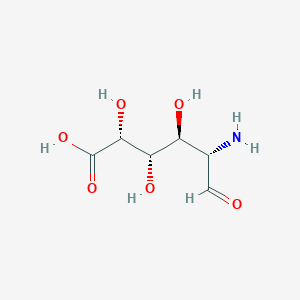

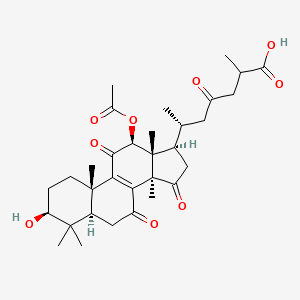

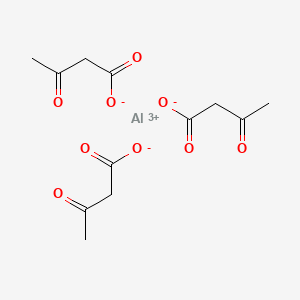

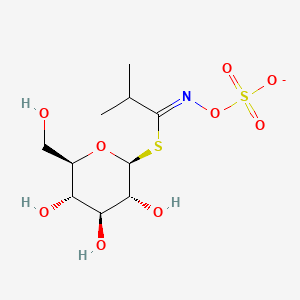

El acetoacetato de aluminio es un complejo de coordinación con la fórmula química C18H27AlO9. Es un complejo de aluminio con tres ligandos de acetilacetona. Este compuesto se utiliza en varios campos, incluida la investigación de materiales que contienen aluminio y como antiácido .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El acetoacetato de aluminio se puede sintetizar haciendo reaccionar sales de aluminio con acetilacetona en presencia de una base. La reacción típicamente implica la formación de un anillo quelato de seis miembros donde ambos átomos de oxígeno de la acetilacetona se unen al ion aluminio .

Métodos de Producción Industrial: En entornos industriales, el acetoacetato de aluminio se produce mediante un proceso similar pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El proceso implica un control cuidadoso de la temperatura, el pH y el tiempo de reacción para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetoacetato de aluminio experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar óxido de aluminio.

Reducción: Puede reducirse en condiciones específicas para producir diferentes compuestos de aluminio.

Sustitución: Los ligandos de acetilacetona pueden sustituirse con otros ligandos en presencia de reactivos adecuados.

Reactivos y Condiciones Comunes:

Oxidación: Oxígeno u otros agentes oxidantes.

Reducción: Agentes reductores como el hidrógeno o los hidruros metálicos.

Sustitución: Diversos ligandos y solventes apropiados.

Productos Principales:

Oxidación: Óxido de aluminio.

Reducción: Compuestos de aluminio reducidos.

Sustitución: Nuevos complejos de coordinación con diferentes ligandos.

Aplicaciones Científicas De Investigación

El acetoacetato de aluminio tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.

Medicina: Se utiliza como antiácido y se explora para otras aplicaciones terapéuticas.

Mecanismo De Acción

El mecanismo de acción del acetoacetato de aluminio implica su capacidad para formar complejos estables con diversas moléculas. Los ligandos de acetilacetona proporcionan un efecto quelante, permitiendo que el ion aluminio interactúe con diferentes objetivos moleculares. Esta interacción puede conducir a diversos efectos, como actividad catalítica, estabilización de materiales y efectos terapéuticos en aplicaciones médicas .

Compuestos Similares:

Acetilacetonato de aluminio: Otro complejo de coordinación con propiedades similares pero diferentes estructuras de ligandos.

Alcóxidos de aluminio: Compuestos con ligandos alcóxido que exhiben diferente reactividad y aplicaciones.

Singularidad: El acetoacetato de aluminio es único debido a su estructura de ligando específica, que proporciona propiedades químicas y físicas distintas. Su capacidad para formar complejos estables y su versatilidad en diversas aplicaciones lo convierten en un compuesto valioso en la investigación científica y la industria .

Comparación Con Compuestos Similares

Aluminium acetylacetonate: Another coordination complex with similar properties but different ligand structures.

Aluminium alkoxides: Compounds with alkoxide ligands that exhibit different reactivity and applications.

Uniqueness: Aluminium acetoacetate is unique due to its specific ligand structure, which provides distinct chemical and physical properties. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in scientific research and industry .

Propiedades

Número CAS |

19022-77-6 |

|---|---|

Fórmula molecular |

C12H15AlO9 |

Peso molecular |

330.22 g/mol |

Nombre IUPAC |

aluminum;3-oxobutanoate |

InChI |

InChI=1S/3C4H6O3.Al/c3*1-3(5)2-4(6)7;/h3*2H2,1H3,(H,6,7);/q;;;+3/p-3 |

Clave InChI |

DEVXQDKRGJCZMV-UHFFFAOYSA-K |

SMILES |

CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3] |

SMILES canónico |

CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3] |

| 19022-77-6 | |

Pictogramas |

Flammable |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS,6aS,12aS,12bR,12cS)-4a-hydroxy-15-methyl-4a,5,12,12a,12b,12c-hexahydro-11H-6a,4-(ethanoiminomethano)-1-oxa-10b-azacyclohepta[1,2,3-cd]fluoranthene-6,11(2H)-dione](/img/structure/B1257731.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1257738.png)

![(1R,5R,7S)-7-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-4,4,5-trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1257742.png)